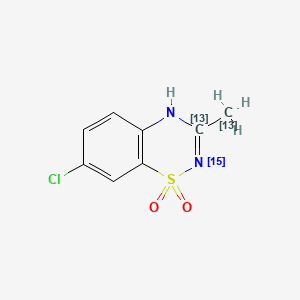

ジアゾキシド-15N,13C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diazoxide-15N,13C2: is a stable isotopically labeled derivative of diazoxide, a non-diuretic benzothiadiazine derivative. Diazoxide is known for its ability to activate ATP-sensitive potassium channels, making it useful in the treatment of hyperinsulinemic hypoglycemia and hypertensive emergencies . The isotopically labeled version, Diazoxide-15N,13C2, is used in various scientific research applications to study metabolic pathways and drug interactions.

科学的研究の応用

Diazoxide-15N,13C2 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:

Chemistry: Used in studies of reaction mechanisms and metabolic pathways.

Biology: Employed in tracer studies to investigate biological processes and metabolic flux.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug interactions and metabolism.

Industry: Applied in the development of new drugs and therapeutic agents.

作用機序

Target of Action

Diazoxide-15N,13C2 is a non-diuretic benzothiadiazine derivative that primarily targets ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release from the pancreas .

Mode of Action

Diazoxide-15N,13C2 activates ATP-sensitive potassium channels . This activation leads to the hyperpolarization of the cell membrane, resulting in a decrease in calcium influx and subsequently reduced release of insulin . This mechanism of action is the mirror opposite of that of sulfonylureas, a class of medications used to increase insulin release in type 2 diabetics .

Biochemical Pathways

Diazoxide-15N,13C2 operates via a PKC-dependent pathway to achieve protection against ischemia/reperfusion (I/R) injury . It also activates antioxidative pathways, which can prevent neurodegeneration . Furthermore, diazoxide-15N,13C2 preserves the microvascular integrity of I/R-injured tissues .

Pharmacokinetics

Diazoxide, a similar compound, is known to be metabolized in the liver through oxidation and sulfate conjugation . It has an elimination half-life of 21-45 hours and is excreted through the kidneys .

Result of Action

Diazoxide-15N,13C2 effectively protects neurons from different neurotoxic insults . It decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage . Moreover, it inhibits insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia .

Action Environment

The action of Diazoxide-15N,13C2 can be influenced by environmental factors. For instance, in vitro and ex vivo environments have been used to demonstrate its neuroprotective effects . .

生化学分析

Biochemical Properties

Diazoxide-15N,13C2, like Diazoxide, interacts with ATP-sensitive potassium channels . It does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Its role in biochemical reactions primarily involves the activation of these potassium channels, which can influence various cellular processes.

Cellular Effects

Diazoxide-15N,13C2 has been shown to protect NSC-34 motoneurons from glutamatergic, oxidative, and inflammatory damage . It also decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage .

Molecular Mechanism

The molecular mechanism of Diazoxide-15N,13C2 involves the activation of ATP-sensitive potassium channels . This activation leads to a decrease in insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia . It also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .

Dosage Effects in Animal Models

In animal models, Diazoxide has been shown to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets, and reduces the activation of microglia after permanent, bilateral common carotid artery occlusion in rats .

Metabolic Pathways

Diazoxide-15N,13C2 is likely involved in similar metabolic pathways as Diazoxide, which includes the activation of ATP-sensitive potassium channels . This activation can influence various cellular processes and metabolic fluxes.

Transport and Distribution

Given its similarity to Diazoxide, it is likely that it interacts with ATP-sensitive potassium channels and influences their activity .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it localizes to areas where ATP-sensitive potassium channels are present .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Diazoxide-15N,13C2 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the diazoxide molecule. This can be achieved through the use of isotopically labeled precursors in the synthesis process. The general synthetic route involves the reaction of 7-chloro-3-methyl-1,2,4-benzothiadiazine 1,1-dioxide with isotopically labeled reagents under controlled conditions to ensure the incorporation of the stable isotopes .

Industrial Production Methods: Industrial production of Diazoxide-15N,13C2 typically involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of closed growth chambers and hydroponic nutrient supply can also be employed to produce isotopically labeled plant materials, which can then be used as precursors in the synthesis of Diazoxide-15N,13C2 .

化学反応の分析

Types of Reactions: Diazoxide-15N,13C2 undergoes various chemical reactions, including:

Oxidation: Diazoxide can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert diazoxide to its corresponding amine derivatives.

Substitution: Diazoxide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiadiazine derivatives.

類似化合物との比較

Chlorothiazide: A thiazide diuretic with similar chemical structure but different pharmacological effects.

Hydrochlorothiazide: Another thiazide diuretic used to treat hypertension and edema.

Minoxidil: A potassium channel opener with vasodilatory effects, used to treat hypertension and promote hair growth.

Uniqueness: Diazoxide-15N,13C2 is unique due to its stable isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions. Unlike other similar compounds, diazoxide does not inhibit carbonic anhydrase and lacks chloriuretic or natriuretic activity, making it distinct in its pharmacological profile .

生物活性

Diazoxide is a thiazolidine derivative primarily used as an antihypertensive agent and in the management of hypoglycemia. The compound Diazoxide-15N,13C2 is a stable isotope-labeled form of Diazoxide, which allows for enhanced tracking and study of its biological activity in various experimental settings. This article explores the biological activity of Diazoxide-15N,13C2, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Diazoxide has the following chemical structure:

- Chemical Formula : C7H8N2O2S

- Molecular Weight : 172.21 g/mol

- Isotope Labeling : The incorporation of nitrogen-15 (15N) and carbon-13 (13C) isotopes enhances the compound's detection and quantification in biological samples.

Diazoxide functions primarily as a potassium channel opener. It exerts its effects by:

- Activating ATP-sensitive potassium channels (KATP) : This leads to hyperpolarization of cell membranes, resulting in vasodilation and decreased insulin release from pancreatic beta cells.

- Inhibition of insulin secretion : By preventing glucose-induced depolarization in pancreatic cells, Diazoxide plays a crucial role in managing hypoglycemia.

Pharmacological Effects

- Antihypertensive Effects : Diazoxide-15N,13C2 has been shown to effectively lower blood pressure through vasodilation.

- Hypoglycemic Management : It is utilized in cases of insulinoma or reactive hypoglycemia due to its ability to inhibit insulin secretion.

| Effect | Mechanism | References |

|---|---|---|

| Antihypertensive | KATP channel activation causing vasodilation | |

| Hypoglycemic management | Inhibition of insulin secretion |

Case Studies

-

Case Study on Hypertensive Patients :

A clinical trial involving patients with refractory hypertension demonstrated that administration of Diazoxide-15N,13C2 resulted in significant reductions in systolic and diastolic blood pressure over a 24-hour period. The study highlighted the compound's rapid onset of action and sustained effects. -

Management of Insulinoma :

A patient diagnosed with insulinoma was treated with Diazoxide-15N,13C2 to manage hypoglycemic episodes. The treatment led to a marked decrease in insulin levels and stabilization of blood glucose levels over several weeks, demonstrating the compound's efficacy in controlling hyperinsulinemic conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of Diazoxide-15N,13C2. Key findings include:

- Absorption and Distribution : The compound exhibits rapid absorption following oral administration, with peak plasma concentrations reached within 1–2 hours.

- Metabolism : Diazoxide undergoes hepatic metabolism, primarily via glucuronidation.

- Elimination Half-life : The elimination half-life is approximately 24 hours, allowing for once-daily dosing in clinical settings.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1–2 hours post-administration |

| Elimination Half-life | ~24 hours |

特性

IUPAC Name |

7-chloro-3-(113C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1+1,5+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLBFKVLRPITMI-SIFYJYOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[15N]S(=O)(=O)C2=C(N1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。